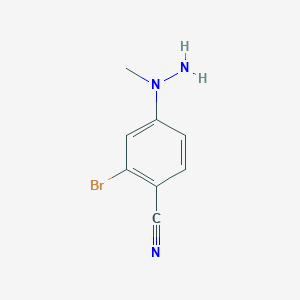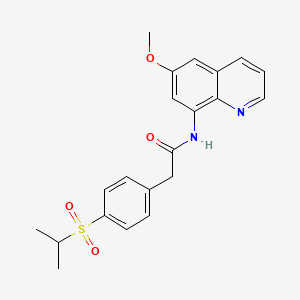
2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus is on the synthesis, molecular structure, chemical reactions, and properties of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide. This compound is relevant in the context of organic and medicinal chemistry for its structural complexity and potential biological activity.
Synthesis Analysis
The synthesis involves multiple steps, including coupling reactions, cyclization, and functional group transformations. For example, the iodine-mediated cyclization of vinylphenyl propenamides is a key step in synthesizing isoquinoline derivatives, which might be analogous to the synthesis pathway of our compound of interest (Kobayashi et al., 2007).
Molecular Structure Analysis
The structural aspects of related isoquinoline derivatives reveal complex interactions and potential for forming inclusion compounds. These structures can form crystalline or gel states under different conditions, indicating a versatile molecular framework that could apply to the compound (Karmakar et al., 2007).
Chemical Reactions and Properties
Isoquinoline derivatives can undergo various chemical reactions, including Sonogashira cross-coupling, which is essential for constructing complex organic molecules. This type of reaction could be instrumental in the synthesis or modification of 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide (Durgadas et al., 2013).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. While specific studies on 2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide are not available, analogous compounds exhibit distinct physical properties influenced by molecular interactions and structural modifications (Bai et al., 2011).
Applications De Recherche Scientifique
Structural Aspects and Properties
One study discussed the structural aspects of amide-containing isoquinoline derivatives, highlighting the formation of gels and crystalline solids under specific conditions. The structural properties of these compounds, including their fluorescence emission and crystal structures, were extensively analyzed, demonstrating their potential for further applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity
Another study focused on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives, testing them for cytostatic activity in vitro. The study found that certain derivatives exhibited significant inhibition of cell proliferation, pointing to their potential antitumor activity (Ambros, Angerer, & Wiegrebe, 1988).
Enzyme Inhibitory Activities
Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated their potential for enzyme inhibition. Specifically, some compounds were found to inhibit bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with notable activity levels against these enzymes (Virk et al., 2018).
Cyclization and Molecular Docking
Further research explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring, proposing a novel and simple route to benzofused lactams. The study provides insights into potential pathways for synthesizing complex structures, which could have implications for drug design and development (Fante et al., 2014).
Propriétés
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14(2)28(25,26)18-8-6-15(7-9-18)11-20(24)23-19-13-17(27-3)12-16-5-4-10-22-21(16)19/h4-10,12-14H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWCOLYLTAIUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(6-methoxyquinolin-8-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2480000.png)

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

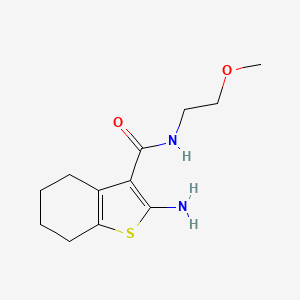
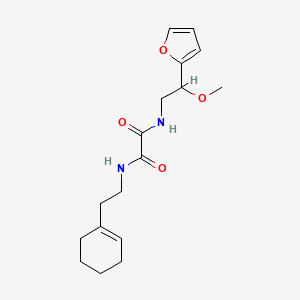

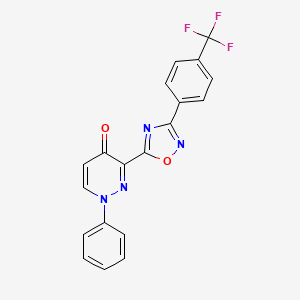
![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)
